molecular formula C14H11NO3S B2734709 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1889802-11-2

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2734709
CAS RN: 1889802-11-2
M. Wt: 273.31
InChI Key: GSLAAMJEQPCAQD-UHFFFAOYSA-N
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Description

“5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C14H11NO3S . It is related to the compound “5-Methoxybenzo[b]thiophene-2-boronic acid”, which has a molecular weight of 208.05 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O . This indicates the presence of methoxy, benzothiophene, pyrrole, and carboxylic acid functional groups in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .

Scientific Research Applications

Chemical Synthesis and Biological Activity

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid belongs to a class of compounds with potential biological activities. Research has focused on synthesizing novel compounds derived from similar structures for their anti-inflammatory, analgesic, and antimicrobial properties. For instance, derivatives of visnaginone and khellinone, with structural similarities, have been synthesized and shown to inhibit COX-1/COX-2, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives have been studied for their analgesic and anti-inflammatory effects, highlighting the importance of the steric and hydrogen-bonding properties of substituents for their biological activities (Muchowski et al., 1985).

Pharmacological Developments

The structural motif of benzo[b]thiophene is crucial in the development of pharmacologically active compounds. For example, new pyridine derivatives containing thiazole and benzo[b]thiophene moieties have been synthesized and evaluated as corrosion inhibitors, demonstrating the versatility of these structures in various fields including materials science (Chaitra, Mohana, & Tandon, 2016). Additionally, compounds with the benzo[b]thiophene structure have been explored for their antidepressant properties by evaluating their affinity for 5-HT1A receptors and serotonin reuptake inhibition, showcasing the therapeutic potential of these compounds in treating mood disorders (Orus et al., 2002).

Synthetic Methodologies and Chemical Transformations

The synthesis and functionalization of benzo[b]thiophene derivatives have been a focus of chemical research due to their potential applications in drug development and material science. Techniques such as the Smiles rearrangement have been applied to synthesize novel compounds with benzo[b]thiophene cores, offering new avenues for the development of drugs and materials with enhanced properties (Bonini, Funicello, Scialpi, & Spagnolo, 2003).

properties

IUPAC Name

5-(5-methoxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-18-9-2-5-12-8(6-9)7-13(19-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLAAMJEQPCAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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